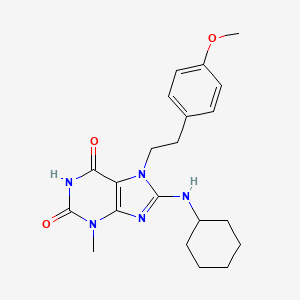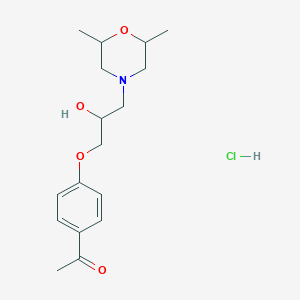![molecular formula C12H15N5O3 B2919276 N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795435-53-8](/img/structure/B2919276.png)
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including amide, pyrazine, and dimethylamino groups. The presence of these groups suggests that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, without specific data for this compound, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. Amides, for example, can participate in hydrolysis reactions, while pyrazines can undergo electrophilic substitution .Physical And Chemical Properties Analysis
Physical and chemical properties such as boiling point, density, and refractive index can be determined experimentally. These properties depend on the compound’s molecular structure .Scientific Research Applications
Synthesis of Carboxamide Derivatives with Cytotoxic Activity
The compound has been utilized in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have shown potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Some of these compounds have demonstrated significant inhibitory properties in vivo against colon tumors in mice, indicating their potential as anticancer agents (Deady et al., 2003).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Another application involves the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which have been tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line. These compounds have shown promising antitumor activity, highlighting their potential use in developing new cancer therapies (Abdellatif et al., 2014).
Synthesis of Dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines
The compound's derivatives have been involved in the synthesis of dipyrazolo[1,2-a;1',2'-d][1,2,4,5]tetrazines, a process that includes thermolysis and leads to products with potential pharmacological applications. This showcases the compound's utility in creating new heterocyclic compounds with possible biological activities (Lisowskaya et al., 2004).
Antioxidant Studies
Research has also extended to the synthesis of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which were evaluated for their antioxidant activities. These studies have indicated that the derivatives possess moderate to significant radical scavenging activity, suggesting their potential as antioxidant agents (Ahmad et al., 2012).
Multicomponent Molecular Solids Formation
Additionally, the compound's derivatives have been explored for forming energetic multi-component molecular solids with aza compounds, facilitated by strong hydrogen bonds and weak intermolecular interactions. This research points to its application in the development of materials with specific supramolecular structures (Wang et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,6-dimethyl-N-[2-(methylamino)-2-oxoethyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-7-5-17-9(11(19)14-7)4-8(15-17)12(20)16(3)6-10(18)13-2/h4-5H,6H2,1-3H3,(H,13,18)(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPNMYQDPRPOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)N(C)CC(=O)NC)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,6-dimethyl-N-(2-(methylamino)-2-oxoethyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)
![6-[[4-(3-methoxyphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2919195.png)
![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)


![N-cyclohexyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2919203.png)




![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)
![N-(2-hydroxyethyl)-4-methoxy-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2919215.png)